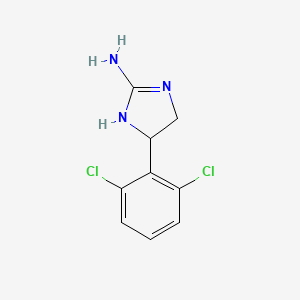![molecular formula C19H23BF2N2O4S B14130740 N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide is a complex organic compound that features a combination of boron, fluorine, and sulfonamide groups
Vorbereitungsmethoden
The synthesis of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide typically involves a sequence of reactions. The key steps include:
Miyaura Borylation: This reaction introduces the boron-containing group into the molecule. It involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonylation: This step introduces the sulfonamide group. It involves the reaction of the intermediate product from the borylation step with a sulfonyl chloride in the presence of a base.
The reaction conditions for these steps typically include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or boronate esters.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boron group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The boron group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes. The sulfonamide group can interact with enzyme active sites, further enhancing its inhibitory effects. The compound’s overall structure allows it to fit into specific binding pockets, disrupting normal enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features boron and sulfonamide groups but has different substituents on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group but shares the boron and fluorine-containing pyridine structure.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: This compound features a pyrazole ring instead of a pyridine ring but retains the boron group .
These compounds highlight the versatility of boron-containing molecules in various chemical and biological applications.
Eigenschaften
Molekularformel |
C19H23BF2N2O4S |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O4S/c1-6-15-16(24-29(25,26)17-8-7-13(21)10-14(17)22)9-12(11-23-15)20-27-18(2,3)19(4,5)28-20/h7-11,24H,6H2,1-5H3 |
InChI-Schlüssel |
MRFAFOVFACVXSP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)



![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)





![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)



